molecular formula C14H11NO B13920089 3-(3-Ethynylphenoxy)aniline CAS No. 56993-37-4

3-(3-Ethynylphenoxy)aniline

Cat. No.: B13920089
CAS No.: 56993-37-4
M. Wt: 209.24 g/mol
InChI Key: JWFVDYHUWDHJDI-UHFFFAOYSA-N
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Description

3-(3-Ethynylphenoxy)aniline is an aromatic amine derivative characterized by an aniline core substituted at the meta position (position 3) with a phenoxy group. This phenoxy group, in turn, bears an ethynyl (C≡CH) substituent at its own meta position (Figure 1). The ethynyl group enables participation in cycloaddition reactions (e.g., Huisgen azide-alkyne coupling), while the phenoxy moiety may influence electronic properties and solubility.

Properties

CAS No.

56993-37-4

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3-ethynylphenoxy)aniline

InChI

InChI=1S/C14H11NO/c1-2-11-5-3-7-13(9-11)16-14-8-4-6-12(15)10-14/h1,3-10H,15H2

InChI Key

JWFVDYHUWDHJDI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethynylphenoxy)aniline typically involves the reaction of 3-ethynylphenol with aniline. One common method is the nucleophilic aromatic substitution reaction, where the phenol group is activated and subsequently reacts with aniline under basic conditions. The reaction can be catalyzed by transition metals such as palladium to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of 3-(3-Ethynylphenoxy)aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethynylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .

Scientific Research Applications

3-(3-Ethynylphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethynylphenoxy)aniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(3-Ethynylphenoxy)aniline with key analogs identified from literature and regulatory sources:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(3-Ethynylphenoxy)aniline 3-(3-Ethynylphenoxy) C14H11NO 209.25 Aniline, phenoxy, ethynyl
3-(Trifluoromethyl)aniline 3-CF3 C7H6F3N 161.12 Aniline, trifluoromethyl
3-Chloro-4-(3,5-dimethylphenoxy)aniline 3-Cl, 4-(3,5-dimethylphenoxy) C14H13ClNO 252.71 Aniline, chloro, phenoxy
3-((Trimethylsilyl)ethynyl)aniline 3-(TMS-ethynyl) C11H15NSi 189.33 Aniline, silylated ethynyl
3-[(Morpholin-4-yl)sulphonyl]aniline 3-(Morpholinosulphonyl) C10H14N2O3S 242.29 Aniline, sulfonamide

Reactivity and Electronic Effects

  • 3-(3-Ethynylphenoxy)aniline: The ethynyl group is highly reactive in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • 3-(Trifluoromethyl)aniline : The CF3 group is strongly electron-withdrawing, increasing NH2 acidity (pKa ~2.5–3.5) and directing electrophilic substitution to the para position. This compound is widely used in agrochemical synthesis .
  • 3-((Trimethylsilyl)ethynyl)aniline : The TMS group stabilizes the alkyne, requiring deprotection (e.g., with fluoride) for further reactions. This contrasts with the unprotected ethynyl group in the target compound, which is immediately reactive .
  • 3-Chloro-4-(3,5-dimethylphenoxy)aniline: The chloro and dimethylphenoxy groups create steric hindrance and electronic modulation, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in pharmaceutical synthesis .
  • 3-[(Morpholin-4-yl)sulphonyl]aniline : The sulfonamide group enhances hydrogen-bonding capacity, often utilized in drug design for target binding and solubility .
3-(3-Ethynylphenoxy)aniline
  • Pharmaceuticals: The phenoxy group may mimic natural substrates in drug-receptor interactions.
3-(Trifluoromethyl)aniline
  • Agrochemicals : Used in herbicides and fungicides due to CF3’s metabolic stability and lipophilicity .
3-Chloro-4-(3,5-dimethylphenoxy)aniline
  • Intermediate in Drug Synthesis: Halogen and phenoxy groups facilitate nucleophilic aromatic substitution, as seen in kinase inhibitor syntheses .
3-((Trimethylsilyl)ethynyl)aniline
  • Controlled Synthesis : Used in stepwise alkyne functionalization, avoiding side reactions common with unprotected ethynyl groups .
3-[(Morpholin-4-yl)sulphonyl]aniline
  • Medicinal Chemistry : Sulfonamides are prevalent in antibiotics (e.g., sulfa drugs) and enzyme inhibitors .

Biological Activity

3-(3-Ethynylphenoxy)aniline is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activities, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

3-(3-Ethynylphenoxy)aniline is characterized by the following molecular formula: C15H13N. The presence of the ethynyl group and the phenoxy moiety contributes to its chemical reactivity and biological properties.

Antibacterial Activity

Research indicates that derivatives of aniline compounds, including 3-(3-Ethynylphenoxy)aniline, exhibit significant antibacterial properties. For instance, studies have shown that certain aniline derivatives can inhibit biofilm formation in various bacterial strains.

CompoundConcentration (M)Biofilm Inhibition (%)
3b10410^{-4}94.48
3e10510^{-5}65.93
5g10610^{-6}79.81

The maximum inhibitory effect was observed with compound 3b at a concentration of 10410^{-4} M, demonstrating its potential as an antibacterial agent against biofilm-forming bacteria like Vibrio aquamarinus .

Anticancer Activity

The anticancer potential of 3-(3-Ethynylphenoxy)aniline has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. For example, compounds related to this structure have shown effective inhibition of cell growth in breast cancer cell lines.

Cell LineIC50 (µM)Reference Compound
MCF-7 (breast cancer)225LY290181
HT-29 (colon cancer)<100Various derivatives

In these studies, the derivatives exhibited IC50 values in the nanomolar range, which is significantly lower than standard treatments, indicating a promising avenue for further development .

The mechanism through which 3-(3-Ethynylphenoxy)aniline exerts its biological effects is multifaceted. It is believed to involve:

  • Inhibition of DNA binding : Similar compounds have been shown to disrupt the binding of transcription factors like MYC to DNA, leading to reduced expression of oncogenes .
  • Induction of apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
  • Biofilm disruption : The ability to inhibit biofilm formation indicates a potential mechanism for combating bacterial infections.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the efficacy of various aniline derivatives against E. coli and S. aureus. The results indicated that compounds with ethynyl substitutions significantly reduced bacterial viability compared to controls .
  • Anticancer Evaluation : In vitro assays demonstrated that treatment with 3-(3-Ethynylphenoxy)aniline led to a marked decrease in viability of MCF-7 cells after 48 hours, with flow cytometry confirming an increase in apoptotic cells .

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